molecular formula C9H18O B099860 2,2-Dimethyl-3-heptanone CAS No. 19078-97-8

2,2-Dimethyl-3-heptanone

Cat. No.: B099860
CAS No.: 19078-97-8
M. Wt: 142.24 g/mol
InChI Key: ZLMHETMAEHQFHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-heptanone is an organic compound with the molecular formula C₉H₁₈O It is a ketone characterized by a heptane backbone with two methyl groups attached to the second carbon and a carbonyl group on the third carbonIt is a colorless liquid with a distinct odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-heptanone can be synthesized through the dehydrogenation of 2,2-dimethyl-3-pentanone in the presence of an acid catalyst and excess methanol . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired ketone.

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-heptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-heptanone involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

    2,2-Dimethyl-3-pentanone: Similar in structure but with a shorter carbon chain.

    3-Heptanone: Lacks the two methyl groups on the second carbon.

    2,2-Dimethyl-4-heptanone: Similar structure but with the carbonyl group on the fourth carbon.

Uniqueness: 2,2-Dimethyl-3-heptanone is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other ketones may not be as effective.

Properties

IUPAC Name

2,2-dimethylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMHETMAEHQFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172576
Record name 2,2-Dimethyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-97-8
Record name 2,2-Dimethyl-3-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-heptan-3-ol (0.23 mol) was dissolved in 350 mL of CH2Cl2 in a 500 mL round bottom flask with a magnetic stirbar. The flask was partially cooled with ice. 76.6 g (0.355 mol) of pyridinium chlorochromate was added, while vigorously stirring. The reaction turned black and warmed up slightly. The reaction mixture was stirred at room temperature for 24 hours. The solution was decanted away from the black sludge, which was rinsed with hexane. The organic extracts were combined and chromatographed directly on silica gel. (Note: only silica has been found to trap and remove the reduced non-reacted chromium compounds). The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction to yield 29.19 g of product at 88% yield. 1H NMR (CDCl3, 500 MHz) δ (ppm): 2.48 (t, 2H), 1.54 (m, 2H), 1.28 (m, 2H), 1.13 (s, 9H), 0.90 (m, 3H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-heptan-3-ol (0.23 mol) was dissolved in 350 mL of CH2Cl2 in a 500 mL round bottom flask with a magnetic stirbar. The flask was partially cooled with ice 76.6 g (0.355 mol) of pyridinium chlorochromate was added, while vigorously stirring. The reaction turned black and warmed up slightly. The reaction mixture was stirred at room temperature for 24 hours. The solution was decanted away from the black sludge, which was rinsed with hexane. The organic extracts were combined and chromatographed directly on silica gel. (Note: only silica has been found to trap and remove the reduced non-reacted chromium compounds). The product, 2,2-dimethyl-heptan-3-one, eluted with CH2Cl2/hexane and in a subsequent 10% ethyl acetate/hexane fraction to yield 29.19 g of product at 83% yield. 1H NMR (CDCl3, 500 MHz) δ (ppm): 2.48 (t, 2H), 1.54 (m, 2H), 1.28 (m, 2H), 1.13 (s, 9H), 0.90 (m, 3H).
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
76.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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